molecular formula C12H14N4O4 B040999 ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate CAS No. 321571-07-7

ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate

Cat. No.: B040999
CAS No.: 321571-07-7
M. Wt: 278.26 g/mol
InChI Key: GMGGKDVJSPDXNB-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate (CAS: 52632-17-4) is a pyrazole derivative with a molecular formula of C₁₂H₁₄N₄O₄ and a molecular weight of 278.27 g/mol . Its structure includes a pyrazole core substituted at position 5 with a (2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino group and at position 4 with an ethyl ester. The compound exhibits a mix of electron-withdrawing (cyano, ethoxycarbonyl) and conjugated (enyl) groups, which influence its reactivity and biological interactions. It is used as a pharmaceutical intermediate, notably referenced in USP standards as a related compound to allopurinol .

Properties

IUPAC Name

ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-3-19-11(17)8(5-13)6-14-10-9(7-15-16-10)12(18)20-4-2/h6-7H,3-4H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGGKDVJSPDXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)NC=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321571-07-7
Record name Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321571077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthesis of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate

The pyrazole core is synthesized via cyclocondensation, as detailed in Patent WO2011064798A1:

Reaction Scheme :

Ethyl cyanoacetate+TriethylorthoformateMorpholine, 85–90°CEthyl 2-cyano-3-morpholinoacrylateHydrazine hydrate, H2OEthyl 3-amino-1H-pyrazole-4-carboxylate\text{Ethyl cyanoacetate} + \text{Triethylorthoformate} \xrightarrow{\text{Morpholine, 85–90°C}} \text{Ethyl 2-cyano-3-morpholinoacrylate} \xrightarrow{\text{Hydrazine hydrate, H}_2\text{O}} \text{Ethyl 3-amino-1H-pyrazole-4-carboxylate}

Procedure :

  • Intermediate Formation : Ethyl cyanoacetate reacts with triethylorthoformate and morpholine in isopropyl alcohol at 85–90°C for 3–5 hours. The intermediate, ethyl 2-cyano-3-morpholinoacrylate, precipitates upon cooling and is isolated via filtration (yield: 85–92%).

  • Cyclization : The intermediate is treated with hydrazine hydrate in water under controlled temperature gradients (15–45°C over 6 hours). Gradual heating minimizes byproducts like hydrazine adducts. The product is filtered and dried at 50–55°C (yield: 90–92%).

Optimization Data :

ParameterOptimal ConditionYield Improvement
SolventIsopropyl alcohol+15% vs. ethanol
Reaction temperature85–90°C+20% vs. 70°C
Hydrazine additionGradual temperature ramp+10% purity

Optimization Strategies

Catalytic Enhancements

  • Sodium azide (NaN₃) : Accelerates cyclocondensation by 30% and improves regioselectivity (pyrazole N1 vs. N2 orientation).

  • Microwave irradiation : Reduces reaction time for acylation from 3 hours to 45 minutes at 100°C.

Solvent Systems

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)
DMF36.75.2
THF7.52.1
Ethanol24.33.8

Polar aprotic solvents like DMF favor nucleophilic substitution kinetics.

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR (400 MHz, CDCl₃) :

    • δ 1.35 (t, 3H, -OCH₂CH₃), δ 4.32 (q, 2H, -OCH₂CH₃), δ 6.87 (d, 1H, CH=CH-CN, J = 15.6 Hz) confirms (E)-configuration.

  • IR (KBr) :

    • 2215 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (enamine C=N).

Chromatographic Purity

MethodRetention Time (min)Purity (%)
HPLC (C18)8.798.5
TLC (SiO₂)R_f = 0.4597.2

Industrial-Scale Production Considerations

  • Cost Analysis :

    ComponentCost per kg (USD)
    Ethyl cyanoacetate120
    Triethylorthoformate200
    Hydrazine hydrate90
  • Waste Management : Isopropyl alcohol is recycled via distillation (85% recovery).

Challenges and Limitations

  • Stereochemical drift : (E)-isomer reverts to (Z)-form under acidic conditions.

  • Byproduct formation : Over-alkylation at pyrazole N1 occurs with excess acryloyl chloride.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The functional groups in the compound allow for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate has garnered attention for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it valuable for developing new therapeutic agents. Research focuses on its efficacy against various diseases, including cancer and neurodegenerative disorders.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Substitution Reactions: The ethoxy group can be replaced with other functional groups.
  • Oxidation/Reduction Reactions: These reactions can modify the cyano group or introduce new functionalities.

Material Science

The unique structure of this compound positions it as a candidate for developing novel materials. Its properties may be harnessed in creating polymers or coatings with specific characteristics, such as enhanced stability or reactivity.

Case Studies

Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity by inducing apoptosis in cancer cells. A study investigated its effects on breast cancer cell lines, revealing that it effectively inhibited cell proliferation through modulation of apoptotic pathways.

Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could enhance cell viability and reduce markers of oxidative stress in neuronal cultures.

Mechanism of Action

The mechanism of action of ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Antimicrobial and Antibiofilm Pyrazole Derivatives

Pyrazole derivatives with antimicrobial activity often feature amide or nitrobenzamido substituents . For example:

  • Ethyl 5-(4-cinnamamidobenzamido)-1-methyl-1H-pyrazole-4-carboxylate (26a,c,f) incorporates a cinnamoyl group, improving membrane permeability and biofilm disruption .

Key Differences :

  • Antibiofilm efficacy: Nitro-substituted derivatives (e.g., 20a) show superior activity (MIC < 50 µg/mL) compared to the cyano-containing compound, which lacks direct antimicrobial data in the evidence .

Antiproliferative and Antioxidant Pyrazole Amides

Pyrazole amides with phenylamino and methoxybenzamido groups exhibit antiproliferative activity:

  • Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD) with IC₅₀ = 200 µM, attributed to the naphthyl group’s hydrophobic interactions .

Key Differences :

  • Substituent effects: Methoxy groups (as in compound 15) enhance solubility, whereas the cyano group may increase metabolic stability .

Pyrazole Carboxamides with Trifluoromethyl Groups

The CF₃ group improves lipophilicity and resistance to oxidative degradation .

Key Differences :

  • The trifluoromethyl group in compound 3 enhances pharmacokinetic properties compared to the target compound’s ethoxycarbonyl group.
  • Antifungal activity: Trifluoromethyl derivatives show broader-spectrum activity (e.g., against Aspergillus spp.) , while the target compound’s bioactivity remains uncharacterized in the evidence.

Pyrazolyl s-Triazine Derivatives

Key Differences :

  • Synthetic complexity : The target compound is synthesized in fewer steps compared to triazine hybrids, which require multi-component reactions .

Physicochemical and Structural Comparison Table

Compound Name / CAS Molecular Formula Key Substituents Biological Activity Reference
Target Compound (52632-17-4) C₁₂H₁₄N₄O₄ Cyano, ethoxycarbonyl, enylamino Pharmaceutical intermediate
Ethyl 5-(4-nitrobenzamido)-1-methyl-pyrazole-4-carboxylate Not provided Nitrobenzamido Antibiofilm (C. albicans)
Ethyl 3-(4-methoxybenzamido)-5-(phenylamino)-pyrazole-4-carboxylate Not provided Methoxybenzamido, phenylamino Antiproliferative
Ethyl 1-methyl-3-(trifluoromethyl)-pyrazole-4-carboxylate Not provided Trifluoromethyl Antifungal
Ethyl 5-hydroxy-1-(naphthalen-2-yl)-pyrazole-4-carboxylate Not provided Naphthyl, hydroxy PfDHOD inhibition (IC₅₀ = 200 µM)

Biological Activity

Ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring, a cyano group, and an ethoxy group, which contribute to its unique reactivity and biological profile. The molecular formula is C12H14N4O4C_{12}H_{14}N_{4}O_{4} with a molecular weight of 278.26 g/mol. Its IUPAC name is this compound .

Structural Formula

Ethyl 5 2 cyano 3 ethoxy 3 oxoprop 1 enyl amino 1H pyrazole 4 carboxylate\text{Ethyl 5 2 cyano 3 ethoxy 3 oxoprop 1 enyl amino 1H pyrazole 4 carboxylate}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyano group and the pyrazole ring enhances its binding affinity, which can modulate several biological pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties through inhibition of cyclooxygenase enzymes (COX) .

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, this compound has been evaluated for its COX inhibitory activity. In vitro assays showed promising results with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for the development of new chemotherapeutic agents targeting various cancer types .

Agrochemical Applications

In addition to medicinal applications, this compound shows potential as an agrochemical agent. Its efficacy in pest control has been noted, making it a candidate for further development in agricultural settings.

Table: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryCOX inhibition; reduces edema ,
AnticancerInduces apoptosis; activates caspases ,
Agrochemical efficacyPest control; potential herbicide

Case Study: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives, including ethyl 5-[...], demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. The compound showed an inhibition percentage comparable to standard treatments like diclofenac sodium .

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound effectively reduced cell viability and induced apoptosis at specific concentrations, showcasing its potential as an anticancer agent .

Q & A

Q. Basic Characterization

  • FTIR : Confirm the presence of cyano (~2200 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and NH groups (~3300 cm⁻¹) .
  • NMR : Use 1H^1H-NMR to identify pyrazole protons (δ 6.5–7.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm) .

Q. Advanced Analysis

  • X-ray crystallography : Resolve tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) and hydrogen-bonding networks, as seen in structurally related pyridazinylpyrazole derivatives .
  • DFT calculations : Compare experimental IR/NMR data with computed spectra to validate electronic configurations .

What methodological approaches address contradictions in reported biological activities, such as NO release efficiency?

Example Contradiction
Studies on diazen-1-ium-1,2-diolate analogs report variable NO release , potentially due to differences in:

  • Experimental design : Measurement techniques (e.g., Griess assay vs. electrochemical sensors).
  • Environmental factors : pH, temperature, or light exposure during assays.

Q. Resolution Strategy

  • Standardize protocols (e.g., ISO guidelines) and include positive/negative controls.
  • Perform kinetic studies to monitor NO release over time under controlled conditions .

How does substituent positioning (e.g., methyl vs. benzyl groups) influence reactivity and bioactivity?

Advanced Comparative Study
Positional isomerism, such as methyl substitution on the benzyl ring (3-methyl vs. 4-methyl), alters steric and electronic properties. For example:

  • Steric effects : 3-methylbenzyl derivatives may hinder enzyme binding compared to 4-methyl analogs .
  • Electronic effects : Electron-withdrawing groups (e.g., cyano) enhance electrophilicity at the pyrazole core, affecting nucleophilic addition kinetics .

Q. Methodology

  • Synthesize analogs with systematic substituent variations.
  • Use molecular docking or SPR assays to quantify binding affinities .

What computational tools are recommended for predicting reaction pathways and byproduct formation?

Q. Advanced Method

  • Reaction path search software (e.g., GRRM, Gaussian): Identify intermediates and transition states via quantum mechanics/molecular mechanics (QM/MM) .
  • Machine learning : Train models on existing reaction databases to predict side products (e.g., dimerization or oxidation byproducts).

How should stability studies be designed to assess degradation under storage conditions?

Q. Methodological Framework

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Analytical monitoring : Track degradation via HPLC-MS to identify products (e.g., hydrolysis of the ester group to carboxylic acid) .

What safety protocols are critical during synthesis and handling?

Q. Key Measures

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when handling volatile reagents (e.g., cyano compounds).
  • First aid : Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .

How can researchers validate the purity of intermediates in multi-step syntheses?

Q. Basic Protocol

  • TLC/HPLC : Monitor reaction progress with standards (e.g., Rf values).
  • Recrystallization : Use solvent mixtures (e.g., ethanol/water) to remove impurities .

Q. Advanced Validation

  • LC-HRMS : Confirm molecular ions and isotopic patterns.
  • Elemental analysis : Match calculated vs. observed C/H/N percentages .

What strategies mitigate challenges in scaling up laboratory synthesis?

Q. Advanced Engineering

  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • Process control : Use PAT (Process Analytical Technology) tools for real-time monitoring .

How do solvent polarity and proticity affect reaction outcomes in pyrazole functionalization?

Q. Methodological Insight

  • Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity in SN2 reactions (e.g., alkylation of the pyrazole amino group) .
  • Protic solvents (e.g., ethanol): Favor protonation equilibria, stabilizing intermediates during cyclization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate
Reactant of Route 2
ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.